molecular formula C15H22O2 B1611131 Cinnamolide CAS No. 23599-47-5

Cinnamolide

Cat. No.: B1611131
CAS No.: 23599-47-5
M. Wt: 234.33 g/mol
InChI Key: UMUMRNRVJNFLPT-SLEUVZQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnamolide is a bioactive natural product . It has a molecular formula of C15H22O2 . The average mass is 234.334 Da and the monoisotopic mass is 234.161987 Da . It is found in the bark of cinnamon trees and other species of the genus Cinnamomum .


Synthesis Analysis

The synthesis of this compound has been documented in several studies . One approach involves a radical cyclisation involving alkoxycarbonyl radicals derived from S-alkoxycarbonyl xanthates . Another method starts from 2,6,6-trimethyl-1-vinylcyclohex-1-ene, achieving a short synthesis of the sesquiterpenes this compound with 60% overall yield .


Molecular Structure Analysis

This compound has a drimane skeleton . It contains 41 bonds in total, including 19 non-H bonds, 2 multiple bonds, 2 double bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, and 1 ester . An X-ray crystallographic analysis confirms the previously proposed molecular structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been studied . A key step in one synthesis method is a radical cyclisation involving alkoxycarbonyl radicals derived from S-alkoxycarbonyl xanthates .

Scientific Research Applications

Anticancer Potential

Cinnamolide demonstrates notable anticancer properties. A study by Hou et al. (2020) found it effective against cisplatin-resistant human cervical cancer cells, inducing apoptosis and disrupting the Akt/β-Catenin signaling pathway. This suggests this compound's potential as an anticancer agent, particularly for treatment-resistant forms of cancer.

Pharmacological Properties

A comprehensive review by Sharifi‐Rad et al. (2021) on Cinnamomum species, which includes this compound, highlights its diverse pharmacological properties. These include antimicrobial, antidiabetic, antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, offering a wide range of therapeutic applications.

Cardioprotective Effects

Cinnamic acid derivatives, including this compound, have shown cardioprotective effects. The study by Song et al. (2013) demonstrated its protective effects against isoproterenol-induced acute myocardial ischemia in rats, suggesting potential applications in treating heart diseases.

Antibacterial Activity

The antibacterial properties of Cinnamomum species, which this compound is a part of, have been noted in a study by Buru et al. (2014). This study found significant activity against common bacteria found in wound infections, including methicillin-resistant Staphylococcus aureus (MRSA).

Neuroprotective Actions

This compound has shown potential in neuroprotection. For instance, Chen et al. (2011) found that cinnamophilin, a derivative, offered prolonged neuroprotection against gray and white matter damage and improved functional outcomes after cerebral ischemia.

Antioxidant Properties

The antioxidant capabilities of Cinnamomum species, including this compound, have been highlighted in research. Prasad et al. (2009) showed that these species exhibit strong antioxidant activities, beneficial for various health applications.

Anti-inflammatory Mechanisms

The study by Yu et al. (2012) demonstrated the anti-inflammatory properties of Cinnamomum cassia, which contains this compound. This suggests its potential in treating inflammatory diseases.

Inhibitory Effects on Oncogenic Protein Kinases

Cinnamic acid derivatives, including this compound, have been investigated for their ability to inhibit oncogenic protein kinases. The review by Mielecki & Lesyng (2016) highlights the potential of these compounds in anticancer therapies.

Properties

IUPAC Name

(5aS,9aS,9bR)-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][2]benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)11-9-17-13(16)10(11)5-6-12(14)15/h5,11-12H,4,6-9H2,1-3H3/t11-,12-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUMRNRVJNFLPT-SLEUVZQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CC=C3C2COC3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC=C3[C@@H]2COC3=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201339979
Record name Cinnamolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201339979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23599-47-5
Record name Cinnamolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023599475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201339979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinnamolide
Reactant of Route 2
Cinnamolide
Reactant of Route 3
Cinnamolide
Reactant of Route 4
Cinnamolide
Reactant of Route 5
Cinnamolide
Reactant of Route 6
Cinnamolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.